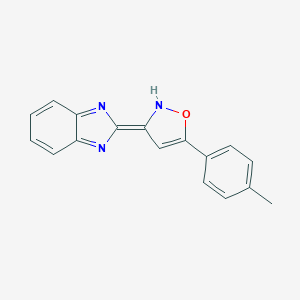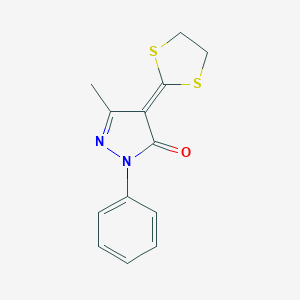![molecular formula C14H12N4O2S B246510 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B246510.png)
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, also known as CP-31398, is a small molecule inhibitor that has been studied for its potential as a cancer therapeutic. It was first identified in a screen for compounds that could restore the function of a tumor suppressor protein called p53, which is frequently mutated in cancer.
Mécanisme D'action
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide works by binding to mutant p53 and stabilizing its structure, allowing it to adopt a conformation similar to that of wild-type p53. This leads to increased transcriptional activity of p53 target genes, including those involved in cell cycle arrest and apoptosis. 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has also been shown to inhibit the activity of several enzymes involved in DNA repair, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to increase the levels of reactive oxygen species and DNA damage in cancer cells, leading to increased sensitivity to DNA-damaging agents. Additionally, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is its specificity for mutant p53, which allows for targeted therapy in tumors with p53 mutations. Additionally, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have low toxicity in animal models, making it a potentially safe and effective cancer therapeutic. However, one limitation of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide. One area of interest is the development of more potent and selective inhibitors of mutant p53, which could lead to improved cancer therapies. Additionally, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been investigated for its potential in combination therapies with other cancer drugs, and further research in this area could lead to improved treatment options for cancer patients. Finally, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have anti-inflammatory effects, and further research in this area could lead to the development of new therapies for inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves several steps, including the reaction of 4-methylphenylhydrazine with ethyl cyanoacetate to form 5-cyano-6-(4-methylphenyl)pyrimidine-4(3H)-one. This intermediate is then reacted with thioacetic acid to form the final product, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide.
Applications De Recherche Scientifique
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been extensively studied for its potential as a cancer therapeutic, particularly in the treatment of tumors with mutated p53. It has been shown to restore the function of mutant p53 in vitro and in vivo, leading to decreased tumor growth and increased survival in animal models. Additionally, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been investigated for its potential in combination therapies with other cancer drugs.
Propriétés
Formule moléculaire |
C14H12N4O2S |
|---|---|
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8-2-4-9(5-3-8)12-10(6-15)13(20)18-14(17-12)21-7-11(16)19/h2-5H,7H2,1H3,(H2,16,19)(H,17,18,20) |
Clé InChI |
XCBLYIDRVBSPFF-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)

![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)


![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)

![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)